molecular formula C9H10F3NO B13213251 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine

Cat. No.: B13213251
M. Wt: 205.18 g/mol
InChI Key: PZJJUPMUYZHXIQ-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine is an organic compound with the molecular formula C9H10F3NO. This compound is characterized by the presence of difluoromethoxy and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine typically involves the reaction of 2-(difluoromethoxy)-4-fluorobenzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[2-(Difluoromethoxy)phenyl]ethan-1-amine
  • 1-[2-(Difluoromethoxy)-4-chlorophenyl]ethan-1-amine
  • 1-[2-(Difluoromethoxy)-4-bromophenyl]ethan-1-amine

Uniqueness: 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine

InChI

InChI=1S/C9H10F3NO/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9H,13H2,1H3

InChI Key

PZJJUPMUYZHXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC(F)F)N

Origin of Product

United States

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